molecular formula C17H12ClFN2O B1677028 Nuarimol CAS No. 63284-71-9

Nuarimol

Cat. No.: B1677028
CAS No.: 63284-71-9
M. Wt: 314.7 g/mol
InChI Key: SAPGTCDSBGMXCD-UHFFFAOYSA-N
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Description

Nuarimol is a systemic fungicide belonging to the pyrimidine class of compounds. It is primarily used to control a wide range of pathogenic fungi, including Pseudocercosporella species and Septoria species. This compound is known for its systemic action, providing both curative and protective effects against fungal infections in various crops such as fruits, vines, cucurbits, and cereals .

Biochemical Analysis

Biochemical Properties

Nuarimol plays a significant role in biochemical reactions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It interacts with enzymes involved in the sterol biosynthesis pathway, particularly targeting the enzyme lanosterol 14α-demethylase. This interaction disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth .

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ergosterol production leads to altered membrane fluidity and permeability, impairing the normal function of fungal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates. This inhibition disrupts the normal function of fungal cell membranes, ultimately inhibiting fungal growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on fungal cells change over time. Initially, this compound may not significantly affect dry weight increase and sporidia multiplication. With progressive incubation time, further multiplication of sporidia is more severely inhibited. This compound interferes with the normal division processes of sporidia, resulting in the formation of clusters of interconnected cells. Additionally, this compound inhibits ergosterol biosynthesis, leading to the accumulation of ergosterol precursors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound may not significantly affect glucose oxidation, DNA, RNA, and protein contents in fungal cells. At higher concentrations, this compound inhibits ergosterol biosynthesis and disrupts normal cellular processes. Toxic or adverse effects may be observed at high doses, highlighting the importance of determining the appropriate dosage for effective and safe use .

Metabolic Pathways

This compound is involved in the metabolic pathway of sterol biosynthesis. It interacts with enzymes such as lanosterol 14α-demethylase, inhibiting the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the normal function of fungal cell membranes. The pronounced inhibition of ergosterol biosynthesis and the accompanying accumulation of ergosterol precursors have been demonstrated through gas chromatographic analysis and thin-layer chromatography .

Transport and Distribution

This compound is transported and distributed within fungal cells and tissues. It interacts with transporters and binding proteins that facilitate its uptake and localization within the cell. The inhibition of ergosterol biosynthesis affects the localization and accumulation of this compound within the cell, leading to its antifungal effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its inhibitory effects on ergosterol biosynthesis. The targeting of lanosterol 14α-demethylase by this compound directs it to specific compartments within the cell, disrupting the normal function of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nuarimol is synthesized through a multi-step chemical process. The key steps involve the formation of the pyrimidine ring and the introduction of the chlorophenyl and fluorophenyl groups. The synthesis typically starts with the reaction of 2-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with guanidine to form the pyrimidine ring. The final step involves the reduction of the resulting compound to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is optimized for yield and efficiency, with stringent quality control measures in place to monitor the purity and potency of this compound .

Chemical Reactions Analysis

Types of Reactions: Nuarimol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic breakdown and environmental degradation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated compounds .

Comparison with Similar Compounds

Nuarimol’s unique chemical structure and mode of action make it a valuable tool in agricultural and scientific research, providing effective control of fungal diseases and contributing to our understanding of sterol biosynthesis inhibition.

Properties

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGTCDSBGMXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042220
Record name Nuarimol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63284-71-9
Record name Nuarimol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63284-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nuarimol [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nuarimol
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Record name 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine
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Record name NUARIMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of nuarimol?

A1: this compound inhibits ergosterol biosynthesis in fungi. [, , ] It specifically targets the cytochrome P450 enzyme, Δ14-reductase, which is involved in the sterol C-14 demethylation step. []

Q2: How does the inhibition of ergosterol biosynthesis affect fungi?

A2: Ergosterol is a critical component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its synthesis disrupts membrane integrity and fluidity, ultimately leading to fungal cell death. [, ]

Q3: Does this compound affect other cellular processes in fungi?

A3: Research suggests that this compound can also affect other cellular processes, such as conidiophore development, even at low concentrations that may not significantly affect mycelial growth. [] This indicates that different fungal cellular processes may have varying sensitivities to this compound.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H12ClFN2O, and its molecular weight is 314.75 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic analysis, crystallographic data has been used to determine the three-dimensional structure of this compound. [] This information can be further utilized for computational studies and SAR analysis.

Q6: How effective is this compound as a seed treatment?

A6: this compound has demonstrated efficacy as a seed treatment against various fungal diseases, particularly take-all in wheat caused by Gaeumannomyces graminis var. tritici. [, ]

Q7: Does this compound show any phytotoxicity when used as a seed treatment?

A7: While generally effective, this compound seed treatments have shown phytotoxic effects on prairie grass seedlings, particularly affecting emergence and growth. [] This emphasizes the importance of optimizing treatment parameters and considering species-specific sensitivities.

Q8: How does soil temperature influence the efficacy of this compound?

A8: Studies on Ustilago bullata in prairie grass revealed that this compound's efficacy decreases with increasing soil temperatures. [] This highlights the importance of considering environmental factors when utilizing this compound for disease control.

Q9: How do structural modifications of this compound affect its antifungal activity?

A9: Research comparing this compound with other substituted pyrimidines, such as fenarimol and triarimol, revealed distinct structure-activity relationships in fungi compared to higher plants. [] This suggests that specific structural features are crucial for optimal activity against fungal targets.

Q10: How stable is this compound under different storage conditions?

A11: While specific stability studies under various storage conditions are not detailed in the provided research, information on this compound's degradation during the malting process and beer brewing is available. [, ]

Q11: How do different stages of malting and brewing affect this compound residues?

A12: During malting, steeping emerges as the most crucial stage for removing this compound residues, followed by germination and kilning. [] In beer brewing, a significant portion of this compound is removed with spent grain, with further reduction during fermentation. []

Q12: Have there been reports of fungal resistance to this compound?

A13: Yes, studies have identified triadimenol-resistant strains of Pyrenophora teres that exhibit cross-resistance to this compound. [] This finding highlights the potential for cross-resistance within the sterol C-14-demethylation inhibitor group of fungicides.

Q13: What is the mechanism behind this cross-resistance?

A13: Although not explicitly investigated in the provided research, it is likely that alterations in the target enzyme, Δ14-reductase, contribute to the observed cross-resistance. Further research is needed to confirm the precise mechanisms.

Q14: What is the toxicological profile of this compound?

A15: While the provided research primarily focuses on antifungal activity and residue analysis, some studies mention potential toxicological concerns. One study examined early hepatic changes induced by this compound in rats, indicating potential hepatotoxic effects. []

Q15: What other potential toxic effects of this compound have been observed?

A16: this compound's structural similarity to DDT raises concerns about its potential long-term effects. [] Research on other DDT analogues highlights the need for further investigation into this compound's potential endocrine-disrupting properties and other toxicological endpoints.

Q16: What analytical methods are used to detect and quantify this compound residues?

A17: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for this compound analysis in various matrices. [, , , ] This technique provides the sensitivity and selectivity required for accurate residue determination.

Q17: Are there alternative analytical techniques for this compound analysis?

A18: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been successfully applied for the enantioselective detection of this compound in soil samples. [] This approach offers advantages for studying the fate and behavior of individual this compound enantiomers in the environment.

Q18: What is the environmental fate of this compound?

A19: While specific degradation pathways are not extensively discussed in the provided research, studies on this compound's behavior in soil suggest moderate persistence. [] Further research is crucial to fully understand its degradation products and long-term environmental impact.

Q19: What are the potential environmental concerns associated with this compound use?

A20: The potential for this compound to leach into groundwater and its effects on non-target organisms, particularly aquatic life, require careful consideration. [] Sustainable agricultural practices and monitoring programs are essential to minimize potential risks.

Q20: Are there alternative fungicides available for controlling diseases targeted by this compound?

A21: Yes, several other fungicides with different modes of action are available for controlling diseases like powdery mildew and Sigatoka leaf spot. [, , , ] These include triadimefon, propiconazole, mancozeb, and others, offering potential alternatives for disease management.

Q21: What are the advantages and disadvantages of these alternatives compared to this compound?

A22: Each alternative fungicide possesses its own efficacy, toxicity, and environmental impact profile. For instance, propiconazole has shown superior control of Sigatoka leaf spot compared to this compound, but its potential for resistance development needs attention. []

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